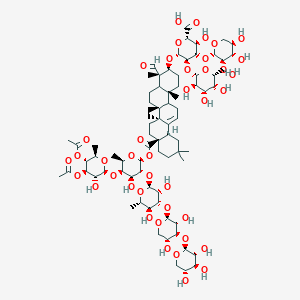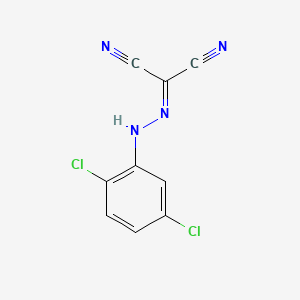
(2E)-2-(4-Chlorophenyl)-3-(naphthalen-1-YL)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)-3-(1-naphthyl)acrylonitrile is an organic compound with the molecular formula C19H12ClN It is known for its unique structural features, which include a chlorophenyl group and a naphthyl group connected by an acrylonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-(1-naphthyl)acrylonitrile typically involves the reaction of 4-chlorobenzaldehyde with 1-naphthylacetonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired acrylonitrile compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Chlorophenyl)-3-(1-naphthyl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(4-Chlorophenyl)-3-(1-naphthyl)acrylonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Chlorophenyl)-3-(1-naphthyl)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Benzyl-4-chlorophenyl N-(1-naphthyl)carbamate
- 4-(4-Chlorophenyl)-2-ethoxy-6-(1-naphthyl)nicotinonitrile
Uniqueness
2-(4-Chlorophenyl)-3-(1-naphthyl)acrylonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorophenyl group and a naphthyl group linked by an acrylonitrile moiety sets it apart from other similar compounds, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C19H12ClN |
|---|---|
Molekulargewicht |
289.8 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-3-naphthalen-1-ylprop-2-enenitrile |
InChI |
InChI=1S/C19H12ClN/c20-18-10-8-14(9-11-18)17(13-21)12-16-6-3-5-15-4-1-2-7-19(15)16/h1-12H |
InChI-Schlüssel |
FVYQZSOKZIVXHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C(C#N)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(4-fluorobenzyl)oxy]-2-[4-(4-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B14089485.png)

![3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazine-2(1H)-thione](/img/structure/B14089508.png)
![Methyl 4-[7-fluoro-2-(4-methoxybenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14089510.png)



![2-(4-benzylpiperazin-1-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14089520.png)
![3-Indolizinecarboxylic acid, 6-aminooctahydro-5-oxo-, methyl ester, [3S-(3alpha,6alpha,8abeta)]-(9CI)](/img/structure/B14089530.png)
![6-(3-methyl-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)pyrimidine-4(3H)-thione](/img/structure/B14089531.png)



